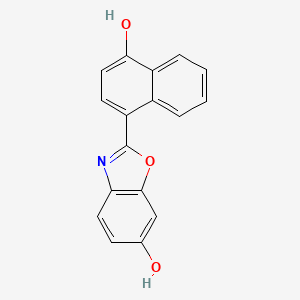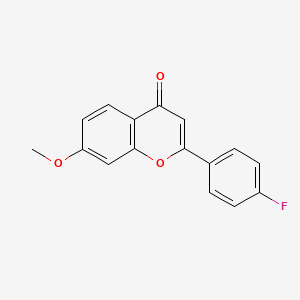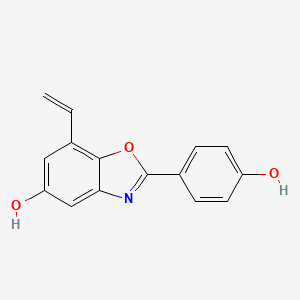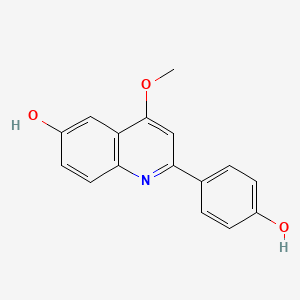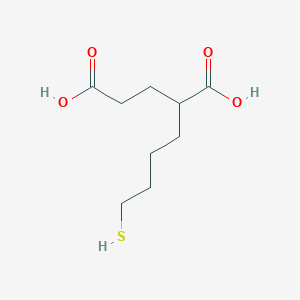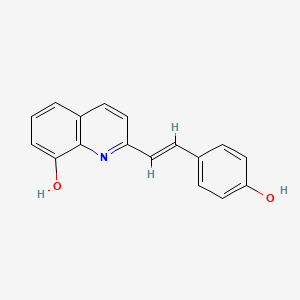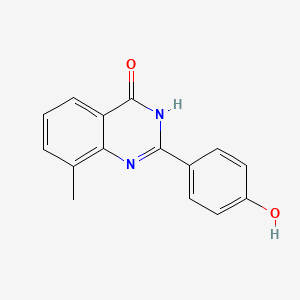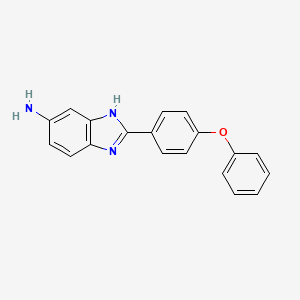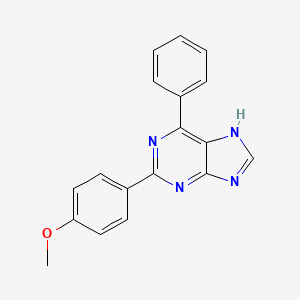
2-(4-methoxyphenyl)-6-phenyl-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-méthoxyphényl)-6-phényl-9H-purine est un composé hétérocyclique appartenant à la famille des purines. Les purines sont des composants essentiels des acides nucléiques, qui sont les éléments constitutifs de l'ADN et de l'ARN. Ce composé présente un noyau purine substitué par un groupe 4-méthoxyphényle en position 2 et un groupe phényle en position 6. La présence de ces substituants peut influencer de manière significative les propriétés chimiques et les activités biologiques du composé.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 2-(4-méthoxyphényl)-6-phényl-9H-purine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante inclut la condensation du 4-méthoxybenzaldéhyde avec la guanidine pour former la 2-amino-4-méthoxyphényl-6-phénylpyrimidine, qui est ensuite cyclisée en structure purine en conditions acides . Les conditions réactionnelles exigent souvent des températures contrôlées et l'utilisation de catalyseurs pour garantir des rendements élevés et une pureté optimale.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-méthoxyphényl)-6-phényl-9H-purine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile aromatique.
Réactifs et conditions courantes
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Hydrogénation catalytique utilisant du palladium sur carbone ou réduction chimique utilisant du borohydrure de sodium.
Substitution : Électrophiles comme le brome ou le chlore en présence d'un catalyseur acide de Lewis.
Principaux produits formés
Oxydation : Formation de 2-(4-hydroxyphényl)-6-phényl-9H-purine.
Réduction : Formation de 2-(4-méthoxyphényl)-6-phényl-9H-purine-amine.
Substitution : Formation de dérivés halogénés tels que le 2-(4-bromophényl)-6-phényl-9H-purine.
Applications de la recherche scientifique
Le 2-(4-méthoxyphényl)-6-phényl-9H-purine a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les acides nucléiques et les protéines.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment les activités anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 2-(4-méthoxyphényl)-6-phényl-9H-purine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines kinases impliquées dans les voies de signalisation cellulaire, ce qui entraîne des réponses cellulaires modifiées. Les voies et les cibles exactes peuvent varier en fonction du contexte biologique spécifique .
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-6-phenyl-9H-purine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-6-phenyl-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-(4-méthoxyphényl)-4,9-diméthyl-7-oxo-7H-furo[2,3-f]chromène-3-yl acétique
- 4-(((4-méthoxyphényl)amino)méthyl)-N,N-diméthylaniline
- 2-Méthoxy-5-((phénylamino)méthyl)phénol
Unicité
Le 2-(4-méthoxyphényl)-6-phényl-9H-purine se distingue par son schéma de substitution unique sur le noyau purine, qui peut conférer des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter des profils de réactivité et d'interaction différents, ce qui le rend précieux pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C18H14N4O |
|---|---|
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-6-phenyl-7H-purine |
InChI |
InChI=1S/C18H14N4O/c1-23-14-9-7-13(8-10-14)17-21-15(12-5-3-2-4-6-12)16-18(22-17)20-11-19-16/h2-11H,1H3,(H,19,20,21,22) |
Clé InChI |
COPIEKYOHOQDKK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N=CN3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


